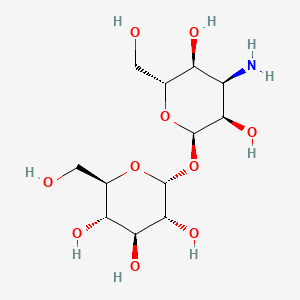![molecular formula C18H16O5 B568742 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate CAS No. 861446-14-2](/img/structure/B568742.png)
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is a chemical compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of an acetic acid ester group attached to a phenyl ring, which is further substituted with a 3,5-dihydroxyphenyl group through an ethenyl linkage.
作用机制
Target of Action
It’s known that similar compounds, such as 3,4-dihydroxyphenylacetic acid (dopac), are metabolites of the neurotransmitter dopamine .
Mode of Action
For instance, dopamine can be metabolized into DOPAC .
Biochemical Pathways
Related compounds like dopac are involved in the dopamine metabolic pathway .
Pharmacokinetics
It’s known that similar compounds, such as 2-乙酰基-3,5-二羟基苯乙酸乙酯 (edhb), are soluble in some organic solvents like ethanol and ether, but insoluble in water .
Result of Action
Similar compounds like edhb are used as catalysts in organic synthesis, often used to catalyze the condensation reaction of aromatic quinones with acetophenone to prepare dihydroxymethyl aromatic compounds .
Action Environment
The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and operation . Environmental factors such as temperature, humidity, and light exposure could potentially influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate typically involves the esterification of the corresponding phenolic compound. One common method is the reaction of 3,5-dihydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
相似化合物的比较
Similar Compounds
- Methyl 2,5-dihydroxyphenyl acetate
- Ethyl 2,5-dihydroxyphenyl acetate
- 2-O-β-D-glucopyranosyloxy-5-hydroxyphenyl acetic acid
Uniqueness
Compared to similar compounds, acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is unique due to its specific substitution pattern and the presence of both phenolic and acetic acid ester functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
861446-14-2 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC 名称 |
[4-[(E)-2-(3-acetyloxy-5-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-7-5-14(6-8-17)3-4-15-9-16(21)11-18(10-15)23-13(2)20/h3-11,21H,1-2H3/b4-3+ |
InChI 键 |
IUHAHFQLCDVRJQ-ONEGZZNKSA-N |
SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)O |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)O |
同义词 |
5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol 1-Acetate; 5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Monoacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)


![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)


